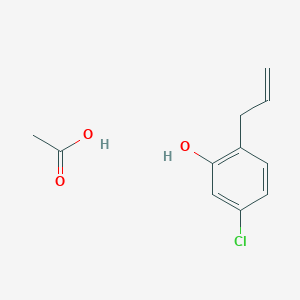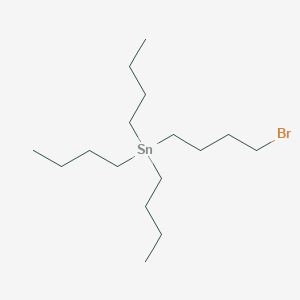
(4-Bromobutyl)(tributyl)stannane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Bromobutyl)(tributyl)stannane is an organotin compound that features a tin atom bonded to a 4-bromobutyl group and three butyl groups. Organotin compounds are known for their applications in organic synthesis, particularly in radical reactions due to the relatively weak bond between tin and hydrogen.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of (4-Bromobutyl)(tributyl)stannane typically involves the reaction of tributyltin hydride with 4-bromobutyl halides under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The general reaction scheme is as follows:
Bu3SnH+Br(CH2)4Br→Bu3Sn(CH2)4Br+HBr
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
(4-Bromobutyl)(tributyl)stannane undergoes various types of chemical reactions, including:
Reduction: It can act as a reducing agent in radical reactions.
Substitution: The bromine atom can be substituted by other nucleophiles.
Cyclization: It can participate in intramolecular cyclization reactions.
Common Reagents and Conditions
Reduction: Common reagents include hydrogen donors like silanes and indium hydrides.
Substitution: Nucleophiles such as amines, thiols, and alkoxides are used.
Cyclization: Catalysts like palladium or nickel complexes are often employed.
Major Products
Reduction: The major products are typically dehalogenated compounds.
Substitution: The products depend on the nucleophile used, resulting in various substituted butylstannanes.
Wissenschaftliche Forschungsanwendungen
Chemistry
(4-Bromobutyl)(tributyl)stannane is used in organic synthesis for radical reactions, including dehalogenation and cyclization reactions. It serves as a precursor for the synthesis of complex organic molecules.
Biology and Medicine
Organotin compounds, including this compound, have been studied for their biological activity. They exhibit antimicrobial and antifungal properties, making them potential candidates for pharmaceutical applications.
Industry
In the industrial sector, this compound is used in the production of polymers and as a stabilizer in PVC. Its ability to undergo radical reactions makes it valuable in the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of (4-Bromobutyl)(tributyl)stannane in radical reactions involves the homolytic cleavage of the tin-hydrogen bond, generating a tin-centered radical. This radical can then participate in various reactions, such as hydrogen abstraction or addition to unsaturated bonds. The molecular targets and pathways involved depend on the specific reaction conditions and substrates used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tributyltin hydride: A commonly used reducing agent in radical reactions.
Tributyltin chloride: Used in organic synthesis and as a precursor for other organotin compounds.
Tributyltin oxide: Employed as a catalyst and stabilizer in industrial applications.
Uniqueness
(4-Bromobutyl)(tributyl)stannane is unique due to the presence of the 4-bromobutyl group, which allows for specific substitution and cyclization reactions that are not possible with other tributyltin compounds. This makes it a versatile reagent in organic synthesis, particularly for the construction of complex molecular architectures.
Eigenschaften
CAS-Nummer |
61222-09-1 |
|---|---|
Molekularformel |
C16H35BrSn |
Molekulargewicht |
426.1 g/mol |
IUPAC-Name |
4-bromobutyl(tributyl)stannane |
InChI |
InChI=1S/C4H8Br.3C4H9.Sn/c1-2-3-4-5;3*1-3-4-2;/h1-4H2;3*1,3-4H2,2H3; |
InChI-Schlüssel |
QOPUTHXAYZZHKO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC[Sn](CCCC)(CCCC)CCCCBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


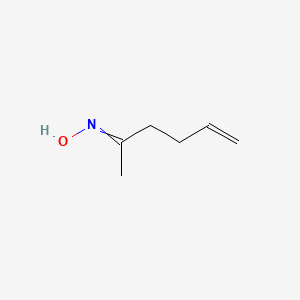
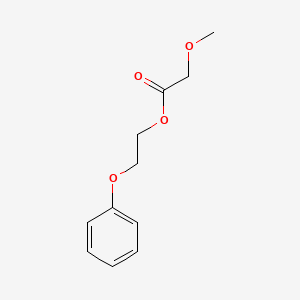
![3-Chloro-4-(chloromethyl)-1-[(4-chlorophenyl)methyl]pyrrolidin-2-one](/img/structure/B14597684.png)



![1-[2-(3-Chlorophenyl)hexyl]-1H-imidazole](/img/structure/B14597700.png)
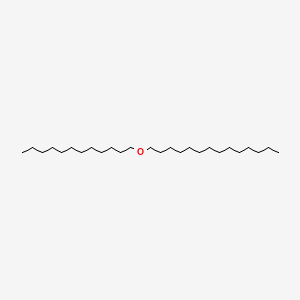
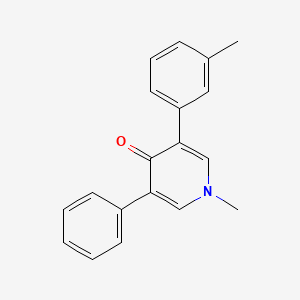
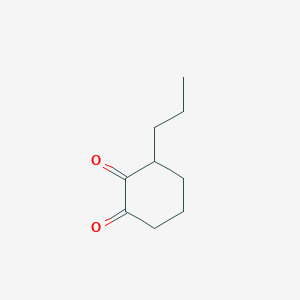
![1-[2-(2,4-Dichlorophenyl)-3-methylpentyl]imidazole;nitric acid](/img/structure/B14597723.png)
![Butyl ethyl [hydroxy(phenyl)methyl]phosphonate](/img/structure/B14597724.png)
